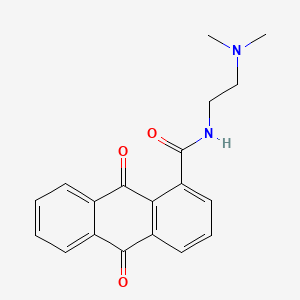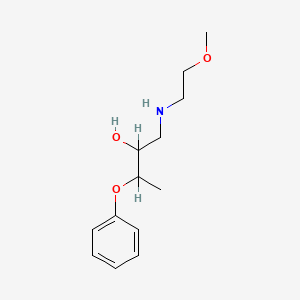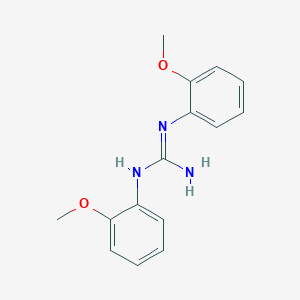
N,N'-Bis(2-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-methoxyphenyl)guanidine is a compound belonging to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5 Guanidines are known for their strong basicity and ability to form stable complexes with various metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope, making it a versatile method for guanidine synthesis.
Another method involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of N,N’-disubstituted guanidines . This method is convenient and avoids the use of toxic reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of N,N’-Bis(2-methoxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-methoxyphenyl)guanidine oxides, while substitution reactions can produce a variety of substituted guanidines with different functional groups.
Scientific Research Applications
N,N’-Bis(2-methoxyphenyl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-Bis(2-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The guanidine group can form stable complexes with metals, which can influence the compound’s reactivity and biological activity. The methoxyphenyl groups may also contribute to the compound’s overall stability and ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-methylphenyl)guanidine: Similar in structure but with methyl groups instead of methoxy groups.
N,N’-Bis(2-tolyl)guanidine: Contains tolyl groups instead of methoxyphenyl groups.
Uniqueness
N,N’-Bis(2-methoxyphenyl)guanidine is unique due to the presence of methoxy groups, which can influence its chemical properties and potential applications. The methoxy groups can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
6268-03-7 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1,2-bis(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C15H17N3O2/c1-19-13-9-5-3-7-11(13)17-15(16)18-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H3,16,17,18) |
InChI Key |
SUWFNJNGGZUBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
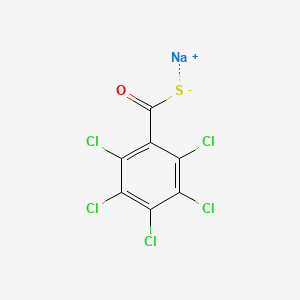
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)

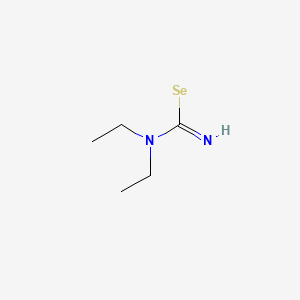
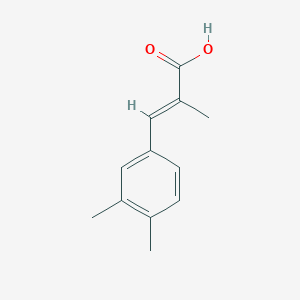
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
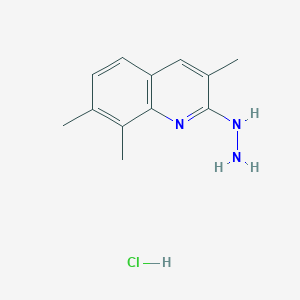
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
